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Executive Summary

MRANK-106 is a first-in-class, orally available, dual inhibitor of WEE1 and YES1 kinases,
currently under investigation for the treatment of advanced solid tumors.[1][2][3] Developed by
MindRank, this molecule has received Investigational New Drug (IND) clearance from the U.S.
Food and Drug Administration (FDA), with Phase I clinical trials anticipated to commence in
2025.[1][2] Preclinical studies have demonstrated the potential of MRANK-106 to offer superior
efficacy and an improved safety profile compared to single-target WEEL inhibitors. This
technical guide provides a comprehensive overview of the publicly available preclinical data on
MRANK-106, including its mechanism of action, demonstrated efficacy in various solid tumor

models, and its pharmacokinetic profile.

Introduction: The Rationale for Dual WEE1 and
YESI1 Inhibition

WEEL kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into
mitosis in the presence of DNA damage to allow for repair. YES1, a member of the SRC family
of tyrosine kinases, is implicated in cancer cell proliferation and survival pathways. The
simultaneous inhibition of both WEE1 and YES1 by MRANK-106 represents a novel
therapeutic strategy. This dual-targeting approach is designed to exert synergistic anti-tumor
effects and potentially overcome mechanisms of resistance to single-agent therapies.
Preclinical evidence suggests that this approach may be particularly effective in tumors with
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specific genetic backgrounds, such as those with p53 mutations, which are common in many
solid tumors.

Mechanism of Action

MRANK-106 functions by concurrently inhibiting the kinase activity of both WEE1 and YESI1.
The inhibition of WEEL1 leads to the abrogation of the G2/M checkpoint, forcing cancer cells
with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and
subsequent apoptosis. The simultaneous inhibition of YES1 is expected to disrupt key signaling
pathways involved in tumor cell growth and survival, further contributing to the anti-neoplastic
activity of MRANK-106.
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Simplified Signaling Pathway of MRANK-106
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Generalized Preclinical Experimental Workflow for a Kinase Inhibitor

Compound Discovery
(Al-driven platform)

l In Vitro Evaluation »

In Vitro Assays

. . Biochemical Kinase Assays Cell Proliferation Assays Cell Cycle Analysis Apoptosis Assays
[ Wi Sy 8 PP ((WEEI, YES1, selectivity panel)j ( (IC50 determination) (Flow Cytometry) (e.g., Annexin V)
In Vivo Models

Xenograft Tumor Models Pharmacokinetic Studies Pharmacodynamic Studies
il T el ( (various solid tumors) j ((Tumor/Plasma distribution)j ((Target engagement biomarkers)
IND-Enabling Studies

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b12384013#preclinical-efficacy-of-mrank-106-in-solid-tumor-models
https://www.benchchem.com/product/b12384013#preclinical-efficacy-of-mrank-106-in-solid-tumor-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12384013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

